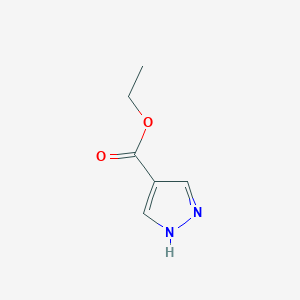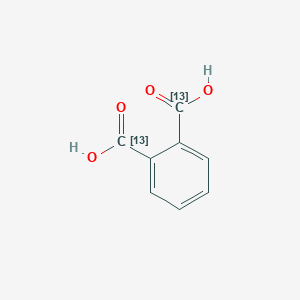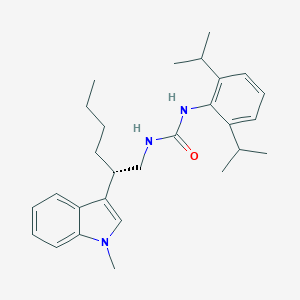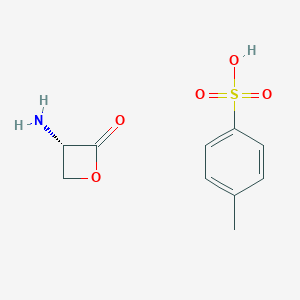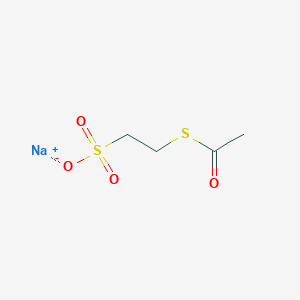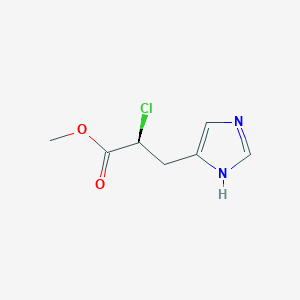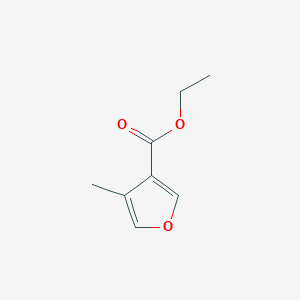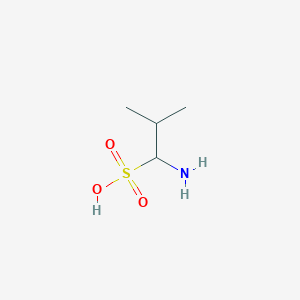
1-Amino-2-methylpropane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-methylpropane-1-sulfonic acid is an organic compound with the molecular weight of 153.2 . It is a powder in its physical form .
Molecular Structure Analysis
The molecular formula of 1-Amino-2-methylpropane-1-sulfonic acid is C4H11NO3S . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .
Physical And Chemical Properties Analysis
1-Amino-2-methylpropane-1-sulfonic acid has a molecular weight of 153.2 . It has a density of 1.303g/cm3 . The compound is a powder in its physical form .
科学的研究の応用
Polymer Chemistry and Hydrogels
AMPS serves as a crucial monomer in polymer chemistry. When polymerized, it forms poly(AMPS), which exhibits excellent water solubility and high thermal stability. Researchers use poly(AMPS) to create hydrogels for biomedical applications, including tissue engineering, drug delivery, and wound healing. These hydrogels can absorb and retain large amounts of water, making them ideal for controlled drug release and wound dressings .
Water Treatment and Desalination
AMPS-based copolymers are employed in water treatment processes. Their high water solubility and ion-exchange properties make them effective in removing heavy metal ions, organic pollutants, and scaling agents from water. Additionally, AMPS-containing membranes are used in reverse osmosis and desalination systems to improve water purification efficiency .
Enhancing Oil Recovery
In the oil industry, AMPS polymers enhance oil recovery from reservoirs. These polymers act as viscosity modifiers, increasing the viscosity of injected water. As a result, they improve sweep efficiency by displacing more oil from the reservoir. The use of AMPS-based polymers contributes to sustainable oil production and reservoir management .
Fuel Cell Applications
Researchers graft bacterial cellulose membranes with AMPS to create proton-conductive materials for fuel cells. These membranes exhibit good mechanical strength, high proton conductivity, and chemical stability. By incorporating AMPS, scientists enhance the performance and durability of fuel cell components, contributing to cleaner energy production .
Biomedical Research and Drug Development
AMPS derivatives play a role in drug development and delivery. Scientists modify AMPS to create drug carriers, nanoparticles, and targeted drug delivery systems. These systems improve drug solubility, stability, and bioavailability. Additionally, AMPS-containing polymers are investigated for their potential as antimicrobial agents and wound-healing accelerators .
Enzyme Inhibition Studies
Researchers use AMPS analogs as enzyme inhibitors in biochemical studies. For instance, the complex of isopenicillin N synthase with Fe and Aad-Val-[®-1-amino-2-methylpropane-1-sulfonic acid] provides insights into enzyme catalysis and inhibition mechanisms. Such studies contribute to drug design and understanding enzyme function .
Safety and Hazards
特性
IUPAC Name |
1-amino-2-methylpropane-1-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INARFNQOWWSXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylpropane-1-sulfonic acid | |
CAS RN |
2627-39-6, 141044-68-0 |
Source


|
| Record name | 1-Amino-2-methyl-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-amino-2-methylpropane-1-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


